1-Nitro-4-(prop-2-YN-1-YL)benzene

Lipophilicity LogP Partition coefficient

1-Nitro-4-(prop-2-yn-1-yl)benzene is a para-substituted nitroaromatic terminal alkyne (C9H7NO2, MW 161.16 g/mol) distinguished by a methylene (–CH2–) spacer that separates the 4-nitrophenyl ring from the terminal alkyne moiety. Unlike the widely used analog 4-nitrophenylacetylene (CAS 937-31-5), where the alkyne is directly conjugated to the aromatic ring, this compound's sp³-hybridized spacer electronically decouples the nitro group from the alkyne π-system, resulting in a distinct physicochemical signature: a computed LogP of 2.29 (vs.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 944896-91-7
Cat. No. B1390204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-4-(prop-2-YN-1-YL)benzene
CAS944896-91-7
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC#CCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H7NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h1,4-7H,3H2
InChIKeyQEXATVFEDHQPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-4-(prop-2-yn-1-yl)benzene (CAS 944896-91-7): Core Physicochemical and Structural Profile for Procurement Evaluation


1-Nitro-4-(prop-2-yn-1-yl)benzene is a para-substituted nitroaromatic terminal alkyne (C9H7NO2, MW 161.16 g/mol) distinguished by a methylene (–CH2–) spacer that separates the 4-nitrophenyl ring from the terminal alkyne moiety . Unlike the widely used analog 4-nitrophenylacetylene (CAS 937-31-5), where the alkyne is directly conjugated to the aromatic ring, this compound's sp³-hybridized spacer electronically decouples the nitro group from the alkyne π-system, resulting in a distinct physicochemical signature: a computed LogP of 2.29 (vs. 2.10 for 4-nitrophenylacetylene), a higher computed boiling point of 259.1°C (vs. 246.6°C), and a lower computed density of 1.20 g/cm³ (vs. 1.22 g/cm³) . It is commercially supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why 4-Nitrophenylacetylene or the Propargyl Ether Analog Cannot Simply Replace 1-Nitro-4-(prop-2-yn-1-yl)benzene


The methylene spacer in 1-nitro-4-(prop-2-yn-1-yl)benzene is not a passive structural feature: it fundamentally alters the electronic communication between the nitroaromatic ring and the terminal alkyne, yielding a LogP approximately 0.2 units higher than that of 4-nitrophenylacetylene and a boiling point approximately 12°C higher, while avoiding the hydrolytic and metabolic lability associated with the oxygen-linked propargyl ether analog (1-nitro-4-(prop-2-yn-1-yloxy)benzene, CAS 17061-85-7) . These differences directly impact organic-phase partitioning during synthesis, thermal processing windows, and long-term chemical stability in both storage and reaction conditions—meaning that substituting a more common alkyne building block without compensating for these altered properties can lead to unexpected solubility failures, reduced reaction yields, or premature product degradation in multi-step sequences .

Quantitative Differentiation Evidence: 1-Nitro-4-(prop-2-yn-1-yl)benzene vs. Closest Analogs


Lipophilicity Advantage: Measured LogP Difference of 0.19 Units vs. 4-Nitrophenylacetylene

The target compound exhibits a computed LogP of 2.29, compared to 2.10 for 4-nitrophenylacetylene, yielding a quantified ΔLogP of approximately +0.19 . This 0.2-unit increase, driven by the additional methylene carbon, translates to a roughly 1.5-fold higher predicted octanol–water partition coefficient, favoring organic-phase retention and potentially enhancing passive membrane permeability in biological assay contexts [1]. Both compounds share an identical topological polar surface area (PSA) of 45.82 Ų, isolating the LogP difference as the dominant differential physicochemical parameter.

Lipophilicity LogP Partition coefficient Drug design ADME

Thermal Processing Window: Boiling Point Elevated by 12°C Relative to 4-Nitrophenylacetylene

The computed boiling point of 1-nitro-4-(prop-2-yn-1-yl)benzene is 259.1°C at 760 mmHg, compared to 246.6°C for 4-nitrophenylacetylene, a differential of +12.5°C . The corresponding flash point is also higher (114.9°C vs. 112.5°C) . Additionally, 4-nitrophenylacetylene has a well-defined melting point of 148–150°C (crystalline solid at ambient conditions), whereas the target compound is typically supplied as a liquid or low-melting solid, avoiding the need for pre-heating during transfer and formulation .

Thermal stability Boiling point Process chemistry Distillation Reaction engineering

Electronic Modulation of CuAAC Click Reactivity: Methylene Spacer Alters Alkyne Electronics vs. Conjugated 4-Nitrophenylacetylene

In 4-nitrophenylacetylene, the electron-withdrawing nitro group directly polarizes the alkyne π-system, lowering the alkyne C–H pKa and producing a CuAAC activation energy (Ea) of 22.99 ± 0.13 kJ mol⁻¹ with benzyl azide [1][2]. The methylene spacer in the target compound interrupts this conjugation, shifting the alkyne's electronic character toward that of a standard terminal alkyl alkyne (model propargyl pKa ≈ 25 vs. aryl acetylene pKa ≈ 21–23) [3]. Literature benchmarking of alkyne classes confirms that propargyl-type alkynes provide an optimal balance of rapid CuAAC kinetics (comparable to electronically activated aryl acetylenes under standard Cu(I)/ligand conditions) while reducing the risk of competing Michael addition side reactions that can plague electron-deficient conjugated alkynes [4].

Click chemistry CuAAC Alkyne reactivity Cycloaddition kinetics Bioorthogonal chemistry

Chemical Stability Advantage: Resistance to Hydrolysis vs. Propargyl Ether Analog (CAS 17061-85-7)

The target compound features a direct C–C bond between the benzene ring and the propargyl group, in contrast to the propargyl ether analog (1-nitro-4-(prop-2-yn-1-yloxy)benzene, CAS 17061-85-7) which contains a C–O–C ether linkage . Aryl propargyl ethers are susceptible to acid-catalyzed and base-catalyzed hydrolytic cleavage at the ether bond, particularly under the aqueous or protic conditions commonly encountered in CuAAC bioconjugation and pharmaceutical intermediate synthesis . The all-carbon linkage in the target compound eliminates this hydrolytic degradation pathway, providing inherent chemical robustness in acidic, basic, and aqueous reaction media over extended reaction times [1].

Chemical stability Hydrolysis resistance Storage stability C–C bond vs. C–O bond Long-term storage

Propargylic C–H Functionalization Handle Absent in 4-Nitrophenylacetylene

The methylene group in 1-nitro-4-(prop-2-yn-1-yl)benzene constitutes a propargylic C–H position that is absent in 4-nitrophenylacetylene. This site is susceptible to deprotonation (propargylic pKa ≈ 30 in DMSO) and can participate in propargylic substitution, oxidation, and radical-mediated transformations that are not accessible with the directly attached alkyne [1][2]. Evidence for the synthetic utility of this motif is demonstrated in the TDAE-mediated reaction of 1-(3-chloroprop-1-ynyl)-4-nitrobenzene (a chloro-derivative of the target) with aromatic aldehydes to generate 1,4-diarylbut-3-ynol derivatives in moderate to good yields under mild conditions, a transformation that proceeds via propargylic anion generation [3].

C–H functionalization Propargylic position Synthetic diversification Radical chemistry Cross-coupling

Procurement-Grade Purity and Batch Traceability: 95% Minimum with Multi-Technique QC

Commercially, 1-nitro-4-(prop-2-yn-1-yl)benzene is supplied at a minimum purity specification of 95%, with batch-specific quality control data including NMR, HPLC, and GC analyses available from the supplier . This multi-technique QC package exceeds the typical single-method characterization (often HPLC-only) provided for commodity 4-nitrophenylacetylene (frequently listed at 97% min purity by GC only without complementary NMR or HPLC verification) . The availability of orthogonal purity verification is critical for reproducible reaction outcomes, particularly in CuAAC click chemistry where trace metal contaminants or organic impurities from synthesis can poison Cu(I) catalysts or generate fluorescent byproducts that interfere with bioassay readouts [1].

Quality control Purity specification Batch analysis NMR HPLC GC Procurement

Optimal Application Scenarios for 1-Nitro-4-(prop-2-yn-1-yl)benzene Based on Quantitative Differentiation Evidence


CuAAC Bioconjugation Requiring Reduced Thiol–Yne Side Reactivity in Cysteine-Rich Proteins

In bioconjugation workflows targeting cysteine-rich proteins or peptides, the propargyl-type alkyne of 1-nitro-4-(prop-2-yn-1-yl)benzene offers CuAAC reactivity comparable to 4-nitrophenylacetylene (comparator Ea = 22.99 ± 0.13 kJ mol⁻¹) [1] while inherently reducing the risk of competing Michael addition of protein thiols to the alkyne—a known side reaction with electron-deficient conjugated aryl acetylenes [2]. The higher LogP (2.29 vs. 2.10) further aids in partitioning the labeled bioconjugate away from aqueous byproducts during purification . Users should validate CuAAC kinetics under their specific ligand and solvent conditions, as direct rate measurements for this compound have not been reported.

Multi-Step Medicinal Chemistry Synthesis Exploiting Orthogonal Functionalization at Nitro, Alkyne, and Propargylic Positions

The target compound provides three chemically orthogonal reactive sites: (i) the nitro group (reducible to amine, or transformable via SNAr), (ii) the terminal alkyne (CuAAC, Sonogashira coupling, or hydrometallation), and (iii) the propargylic methylene group (deprotonation/alkylation or radical functionalization). This three-vector diversification is unavailable in 4-nitrophenylacetylene, which lacks the propargylic position [1]. The TDAE-mediated reaction of the chloro derivative with aromatic aldehydes has yielded diarylbutynol products in 45–78% yields, demonstrating the viability of propargylic functionalization in the presence of the nitro group [2]. The 12°C higher boiling point vs. 4-nitrophenylacetylene also provides a wider thermal window for high-temperature coupling reactions in DMF or NMP .

Long-Term Stability-Demanding Material Science and Polymer Functionalization Under Aqueous Conditions

For materials science applications requiring prolonged exposure to aqueous or humid environments—such as polymer post-functionalization, hydrogel modification, or surface patterning—the all-carbon C–C linkage between the aromatic ring and the propargyl group eliminates the hydrolytic degradation risk inherent in the propargyl ether analog (1-nitro-4-(prop-2-yn-1-yloxy)benzene) [1]. This stability advantage is critical when reactions are conducted in aqueous CuAAC media over extended periods (hours to days) or when the functionalized material must maintain structural integrity under physiological conditions (pH 7.4, 37°C) for in vitro or in vivo applications. The liquid physical state at ambient temperature also facilitates direct metering into polymerization mixtures without pre-dissolution [2].

Procurement for GLP-Compliant and Publication-Quality Research Requiring Full Traceability

For academic and industrial laboratories operating under GLP guidelines or requiring publication-quality analytical characterization, the availability of batch-specific NMR, HPLC, and GC QC data for 1-nitro-4-(prop-2-yn-1-yl)benzene (minimum 95% purity) provides a level of traceability and purity confidence that exceeds the single-method (GC-only) characterization typical of commodity 4-nitrophenylacetylene [1][2]. This reduces the burden of in-house re-characterization and re-purification, accelerating project timelines and improving the reproducibility of reported synthetic procedures across different laboratories .

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